molecular formula C15H27NO5 B3320580 (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester CAS No. 1253856-42-6

(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester

Cat. No.: B3320580
CAS No.: 1253856-42-6
M. Wt: 301.38 g/mol
InChI Key: JQJWQBUZYXWGTH-QWRGUYRKSA-N
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Description

(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester is a synthetically valuable chiral piperidine derivative that serves as a crucial advanced intermediate in modern medicinal chemistry and drug discovery campaigns. This compound's defined stereochemistry and protected functional groups make it a versatile building block for constructing biologically active molecules, particularly in the development of novel therapeutics targeting a range of diseases. Its primary research value lies in its role as a precursor for the synthesis of complex piperidine-containing scaffolds, which are privileged structures in pharmaceuticals . The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting groups allows for selective deprotection and further functionalization at the piperidine nitrogen and carboxylic acid positions, enabling rapid diversification . The stereospecific 5-hydroxy group provides a handle for further chemical modification or can contribute to the molecule's overall polarity and hydrogen-bonding capacity, which are critical for modulating interactions with biological targets such as enzymes and receptors . This compound has demonstrated specific utility in patented synthetic routes for potential drug candidates, including as an intermediate for RORγt antagonists investigated for the treatment of inflammation and autoimmune diseases . The piperidine ring is a common motif in drugs active against cancer, central nervous system (CNS) disorders, and infectious diseases, and this specifically functionalized derivative provides researchers with a stereochemically pure starting point to efficiently access such complex structures . Its application streamlines the synthesis of constrained peptide mimetics and other pharmacologically relevant chemotypes, accelerating the exploration of structure-activity relationships (SAR) in lead optimization programs.

Properties

IUPAC Name

ditert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJWQBUZYXWGTH-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125364
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253856-42-6
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253856-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the cyclization of amino acids or their derivatives under controlled conditions. The use of protecting groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

  • Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Di-tert-butyl (2S)-5-Oxopyrrolidine-1,2-dicarboxylate

Key Differences :

  • Ring Structure : This compound features a five-membered pyrrolidine ring with a ketone (5-oxo) group, contrasting with the six-membered hydroxy-piperidine ring of the target compound .
  • Functional Groups : The absence of a hydroxyl group and the presence of a ketone alter reactivity. The ketone may participate in nucleophilic additions, while the hydroxyl group in the target compound enables hydrogen bonding or further derivatization.
  • Applications : Pyrrolidine derivatives are often used in peptidomimetics, while piperidine analogs are more common in alkaloid synthesis .
Property Target Compound (2S)-5-Oxopyrrolidine Derivative
Molecular Formula Not explicitly stated (see Note) C₁₄H₂₃NO₅
Molecular Weight Not explicitly stated 293.34 g/mol
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Key Substituent 5-hydroxy 5-oxo

(3S)-3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic Acid Di-tert-butyl Ester

Key Differences :

  • Heterocycle : This compound contains a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms), which confers distinct electronic properties compared to the piperidine ring .
  • Substituents : A formyl group at the 3-position introduces aldehyde reactivity, enabling condensation reactions, unlike the hydroxyl group in the target compound.
  • Synthetic Utility : Pyridazine derivatives are prevalent in kinase inhibitors, whereas hydroxy-piperidines are used in neurotransmitter analogs .
Property Target Compound (3S)-3-Formyl-pyridazine Derivative
Molecular Formula Not explicitly stated C₁₅H₂₆N₂O₅
Molecular Weight Not explicitly stated 314.38 g/mol
Functional Group 5-hydroxy 3-formyl

(2S,5S)-5-Methyl-pyrrolidine-1,2-dicarboxylic Acid 1-tert-butyl Ester

Key Differences :

  • Synthesis : Prepared via LiOH-mediated hydrolysis of ester precursors, similar to methods used for the target compound, but differing in starting materials .

(2S,5S)-5-Hydroxy-1,2-piperidinedicarboxylic Acid 2-Methyl 1-Benzyl Ester

Key Differences :

  • Ester Groups : Benzyl and methyl esters replace the tert-butyl groups, significantly impacting solubility (tert-butyl esters enhance lipophilicity) and stability under acidic conditions .
  • Molecular Weight : 293.32 g/mol (vs. tert-butyl ester analogs, which are generally heavier due to bulkier substituents) .

Biological Activity

(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester is a synthetic compound characterized by its piperidine structure, which includes two carboxylic acid groups and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, facilitated by its unique functional groups that enhance lipophilicity and stability.

Chemical Structure

The molecular formula of this compound is C15H27NO5C_{15}H_{27}NO_{5} with a molecular weight of approximately 273.33 g/mol. Its structure can be represented as follows:

SMILES CCOC O C H 1CC C H O CN1C O OC C C C\text{SMILES CCOC O C H 1CC C H O CN1C O OC C C C}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of hydroxyl and carboxylic functionalities allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to proteins and nucleic acids.

Potential Therapeutic Applications

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities, including:

  • Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals.
  • Antimicrobial Activity : The compound may inhibit the growth of certain bacteria and fungi.
  • Analgesic Effects : Some derivatives have been linked to pain relief mechanisms.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Hydroxy-L-prolineHydroxylated proline derivativeAntioxidantLacks di-carboxylic structure
N-MethylpiperidineMethylated piperidineMild analgesicNo carboxylic functionality
2-HydroxyethylpiperidineHydroxylated piperidineAntimicrobialDifferent substitution pattern

The presence of both hydroxyl and carboxylic functionalities in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. For instance, one method includes the use of tert-butyl esters in the reaction sequence to enhance stability and solubility.

Interaction Studies

Studies employing techniques such as NMR spectroscopy and crystallography have elucidated how this compound interacts with target proteins. For example:

  • Protein Binding Studies : These studies reveal that the compound can effectively bind to specific enzymes involved in metabolic pathways.
  • In Vitro Assays : Various assays demonstrate its potential cytotoxic effects against cancer cell lines, suggesting a role in anticancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclopropanation or chiral auxiliary methods. For example, tert-butyl ester groups are introduced using Boc (tert-butoxycarbonyl) protection, as seen in pyrrolidine derivatives synthesized via Dess-Martin periodinane oxidation (yield: 57–89%) . Reaction temperature (e.g., 80°C for 18 hours) and solvent choice (e.g., dioxane/hexane) critically affect yield and purity .

Q. How is stereochemical integrity maintained during synthesis?

  • Chiral reagents (e.g., BF3·OEt2) and stereoselective catalysts are employed to preserve the (2S,5S) configuration. For instance, enantiomeric purity is achieved using chiral auxiliaries like Fmoc (fluorenylmethyloxycarbonyl) groups, which prevent racemization during coupling reactions .

Q. What characterization techniques are essential for verifying the compound’s structure?

  • Key methods include:

  • 1H/13C NMR : To confirm stereochemistry and functional groups (e.g., δ7.74 ppm for aromatic protons in pyrrolidine derivatives) .
  • HPLC-MS : For purity assessment (e.g., LCMS m/z 757 [M+H]+ in related esters) .
  • Optical Rotation : Specific rotation values (e.g., [α]20D −22.5 to −90.0) validate enantiomeric excess .

Advanced Research Questions

Q. How can contradictory data on reaction yields in similar piperidine derivatives be resolved?

  • Discrepancies in yields (e.g., 57% vs. 89% for pyrrolidine esters ) often arise from differences in steric hindrance, solvent polarity, or catalyst loading. Systematic optimization (e.g., varying Pd catalyst ratios or solvent systems) is recommended. Kinetic studies under controlled conditions (e.g., inert atmosphere) can isolate critical variables .

Q. What strategies mitigate hydrolysis of tert-butyl esters under acidic/basic conditions?

  • Protecting group compatibility is crucial. For example, tert-butyl esters are stable under mild acidic conditions but hydrolyze in strong acids. Alternatives like benzyl esters (e.g., 1-benzyl ester in piperidine derivatives ) or orthogonal protection (e.g., Fmoc) may be used in multi-step syntheses .

Q. How does the hydroxyl group at the 5-position influence reactivity in downstream modifications?

  • The 5-hydroxy group participates in hydrogen bonding and can be functionalized via Mitsunobu reactions or acylations. However, steric effects from the tert-butyl esters may limit accessibility. Computational modeling (e.g., DFT) helps predict regioselectivity .

Q. What are the challenges in scaling up enantioselective syntheses of this compound?

  • Key issues include:

  • Catalyst Cost : Transition metal catalysts (e.g., Pd) are expensive; ligand design (e.g., chiral phosphines) improves turnover .
  • Purification : Diastereomer separation via flash chromatography or crystallization requires careful solvent selection (e.g., ethyl acetate/hexane gradients ).

Methodological Guidance

Experimental Design for Optimizing Stereochemical Outcomes

  • Step 1 : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) in small-scale reactions.
  • Step 2 : Use DOE (Design of Experiments) to vary temperature, solvent, and catalyst loading.
  • Step 3 : Validate via chiral HPLC and compare optical rotation with literature values .

Handling Contradictory Spectroscopic Data

  • If NMR signals overlap (e.g., rotamers in CDCl3 ):

  • Use deuterated solvents like DMSO-d6 to slow conformational exchange.
  • Employ 2D NMR (COSY, HSQC) to resolve ambiguous peaks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester

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